molecular formula C18H18N2O5S B6455600 methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate CAS No. 2549041-43-0

methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetate

Cat. No.: B6455600
CAS No.: 2549041-43-0
M. Wt: 374.4 g/mol
InChI Key: HRWFDHFJJWBTGS-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiadiazine, which is a type of heterocyclic compound. The presence of the 2,5-dimethylphenyl group and the acetate group suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiadiazine ring, the 2,5-dimethylphenyl group, and the acetate group would all contribute to the overall structure of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the benzothiadiazine ring, the 2,5-dimethylphenyl group, and the acetate group .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. It could potentially have biological activity, depending on its structure and the presence of certain functional groups .

Future Directions

The study and development of new chemical compounds is a key area of research in chemistry. This compound, with its complex structure and potential for interesting chemical properties, could be a valuable subject for future research .

Properties

IUPAC Name

methyl 2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-12-8-9-13(2)15(10-12)20-18(22)19(11-17(21)25-3)14-6-4-5-7-16(14)26(20,23)24/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWFDHFJJWBTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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